CT-721: A Technical Guide for Researchers and Drug Development Professionals
CT-721: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Bcr-Abl Kinase Inhibitor for Chronic Myeloid Leukemia
CT-721 is a potent, time-dependent, ATP-competitive inhibitor of the Bcr-Abl kinase, including the T315I mutant, a common source of resistance to first-line treatments for Chronic Myeloid Leukemia (CML).[1][2][3] Developed through computational modeling and Structure-Activity Relationship (SAR) analysis, this imidazopyridazine-based compound has demonstrated significant in vitro and in vivo efficacy, positioning it as a promising candidate for further development in the treatment of CML.[1]
Core Mechanism of Action
CT-721 functions as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl kinases.[1] Its mechanism is characterized by time-dependent inhibition, where its inhibitory potency increases with the pre-incubation time with the kinase.[1] This suggests a strong and stable binding to the target enzyme. By competitively binding to the ATP-binding site of the Bcr-Abl kinase, CT-721 effectively blocks its downstream signaling pathways, which are crucial for the proliferation and survival of CML cells.[1][4]
Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of CT-721 has been quantified across various cell lines and kinase assays, demonstrating its potency and selectivity.
| Assay Type | Target | Cell Line | IC50 Value | Notes |
| Kinase Inhibition | Wild-type Bcr-Abl | - | 21.3 ± 1.1 nM | - |
| Kinase Inhibition | T315I mutant Bcr-Abl | - | 65.0 ± 6.2 nM | - |
| Time-dependent Kinase Inhibition | Abl Kinase | - | 12.1 nM (0 hr pre-incubation) | IC50 decreased 9-fold after 2 hours. |
| Time-dependent Kinase Inhibition | Abl Kinase | - | 1.3 nM (2 hr pre-incubation) | IC50 decreased 9-fold after 2 hours. |
| Cell Proliferation | CML Cells (Philadelphia chromosome positive) | K562 | ~1 nM | - |
| Cell Proliferation | CML Cells (Philadelphia chromosome positive) | KU812 | ~1 nM | - |
| Cell Proliferation | Ba/F3 stable cell line | Ba/F3-Bcr-AblWT | Potent Inhibition | - |
| Cell Proliferation | Ba/F3 stable cell line | Ba/F3-Bcr-AblT315I | Potent Inhibition | - |
Signaling Pathway Inhibition
CT-721 effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling proteins. This disruption of key cellular pathways leads to the induction of apoptosis and cell cycle arrest in leukemia cells.
Cellular Effects: Apoptosis and Cell Cycle Arrest
Treatment of CML cell lines with CT-721 leads to a dose-dependent increase in apoptosis.[1] Furthermore, the compound induces a pronounced G0/G1 phase cell cycle arrest, effectively halting the proliferation of leukemia cells.[1]
In Vivo Efficacy and Pharmacokinetics
In xenograft models using K562 and KU812 cell lines, CT-721 demonstrated efficacious inhibition of tumor growth.[1] Pharmacokinetic studies in rats revealed a favorable profile, with slow metabolism and better oral exposure compared to Ponatinib.[4] Importantly, in vivo pharmacodynamic studies showed a clear correlation between the concentration of CT-721 in tumor tissues and the inhibition of Bcr-Abl and ERK phosphorylation, confirming its mechanism-based anti-tumor activity.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
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Objective: To determine the IC50 values of CT-721 against wild-type and T315I mutant Bcr-Abl kinases.
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Methodology: A biochemical assay was performed to measure the kinase activity in the presence of varying concentrations of CT-721. For time-dependent inhibition studies, the kinase was pre-incubated with CT-721 for specified durations (e.g., two hours) before initiating the kinase reaction.[1]
Cell Proliferation Assay
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Objective: To evaluate the inhibitory effect of CT-721 on the growth of various leukemia and solid tumor cell lines.
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Methodology: Cell lines, including K562 and KU812, were treated with different concentrations of CT-721. Cell viability was assessed after a defined period to determine the IC50 values.[1]
Western Blot Analysis for Signaling Pathway Inhibition
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Objective: To investigate the effect of CT-721 on the phosphorylation of Bcr-Abl and its downstream targets.
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Methodology: K562 and KU812 cells were treated with CT-721 for a specified time (e.g., 1 hour). Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated and total Bcr-Abl and Crkl.[1]
Apoptosis Assay
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Objective: To assess the induction of apoptosis by CT-721 in leukemia cells.
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Methodology: K562 and Ba/F3-Bcr-Abl cells were treated with CT-721 for 24 hours. Apoptosis was quantified by flow cytometry, distinguishing between early and late-phase apoptosis.[1]
Cell Cycle Analysis
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Objective: To determine the effect of CT-721 on cell cycle progression.
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Methodology: K562 cells were exposed to CT-721 for 24 hours. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry.[1]
In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of CT-721 in a living organism.
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Methodology: Xenograft models were established by implanting K562 or KU812 cells into mice. The mice were then treated with CT-721, and tumor growth was monitored over time.[1]
Chemical Properties
| Property | Value |
| CAS Number | 1388710-60-8 |
| Molecular Formula | C30H29ClN6O |
| Molar Mass | 525.04 g/mol |
| Chemical Structure | Imidazopyridazine-based compound |
| Special Features | Contains an Alkyne group, making it a click chemistry reagent. |
Conclusion
CT-721 is a highly potent and selective Bcr-Abl kinase inhibitor with a compelling preclinical profile. Its ability to overcome T315I mutant-mediated resistance, combined with its favorable pharmacokinetic properties, underscores its potential as a valuable therapeutic agent for the treatment of Chronic Myeloid Leukemia. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.
References
- 1. CT-721, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CT-721, a Potent Bcr-Abl Inhibitor, Exhibits Excellent In Vitro and In Vivo Efficacy in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CT-721 1388710-60-8 | MCE [medchemexpress.cn]
- 6. chembk.com [chembk.com]
Caption: The 2D chemical structure of STX-721.